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molecular formula C7H4BrClO2 B1282025 4-Bromo-3-chlorobenzoic acid CAS No. 25118-59-6

4-Bromo-3-chlorobenzoic acid

Cat. No. B1282025
M. Wt: 235.46 g/mol
InChI Key: PSKJIHDVFDVNBU-UHFFFAOYSA-N
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Patent
US08101775B2

Procedure details

To a suspension of 4-bromo-3-chlorobenzoic acid (5.00 g, 21.2 mmol) in ethanol (50 mL) was added sulphuric acid (5 mL) and the resultant mixture heated to reflux for 60 h. The reaction was partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous layer was extracted with further ethyl acetate and the combined organic fractions dried (phase separator) and concentrated in vacuo to give the title compound as a brown oil/solid (5.09 g, 19.3 mmol). δH (d6-DMSO, 400 MHz): 8.06 (1H, d), 7.96 (1H, d), 7.80 (1H, dd), 4.33 (2H, q), 1.33 (3H, t). MS (ES): no mass ion observed.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[Cl:11].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:17][CH3:18])=[O:7])=[CH:4][C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 60 h
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ethyl acetate (50 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with further ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic fractions dried (phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OCC)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.3 mmol
AMOUNT: MASS 5.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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